3-Methylimidazo[1,2-b]pyridazin-6(5H)-one
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Overview
Description
3-Methylimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines
Preparation Methods
The synthesis of 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one can be achieved through various synthetic routes. One common method involves the condensation of 3-methylimidazole with a suitable pyridazine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity of the compound .
Chemical Reactions Analysis
3-Methylimidazo[1,2-b]pyridazin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions. .
Scientific Research Applications
3-Methylimidazo[1,2-b]pyridazin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Methylimidazo[1,2-b]pyridazin-6(5H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have similar structural features and biological activities but differ in the position of nitrogen atoms in the ring system.
Imidazo[1,2-a]pyrazines: These compounds also share structural similarities but have different reactivity and biological properties.
Pyridazines: These compounds have a similar core structure but lack the imidazole ring, resulting in different chemical and biological properties
Properties
IUPAC Name |
3-methyl-5H-imidazo[1,2-b]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-4-8-6-2-3-7(11)9-10(5)6/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQLFPNSXBCCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1NC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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